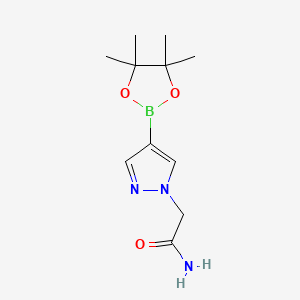![molecular formula C36H63N9O12 B569105 1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3 CAS No. 140891-04-9](/img/new.no-structure.jpg)
1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3 is a compound characterized by its unique structure involving a ribofuranosyl moiety linked to a triazole ring, enhanced by disiloxanediyl groups. This structure bestows the molecule with particular chemical properties that have garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the conjugation of β-D-ribofuranosyl units with 1,2,4-triazole rings through a series of condensation reactions, facilitated by specific catalysts and controlled temperatures.
Industrial Production Methods: Industrially, the compound can be produced via scalable chemical processes involving optimized reaction conditions to ensure high yield and purity. Catalysts and controlled environments play critical roles in the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve exposure to oxidizing agents like peroxides, while reduction might employ reagents such as sodium borohydride.
Common Reagents and Conditions: Substitution reactions often require nucleophilic or electrophilic reagents under mild conditions. Solvent choices and temperature control are crucial to direct the reactions toward desired outcomes.
Major Products: The resultant products from these reactions depend on the functional groups involved and the reaction pathways chosen, ranging from modified ribofuranosyl derivatives to altered triazole compounds.
Scientific Research Applications
This compound has significant applications in multiple domains:
Chemistry: In synthetic chemistry, it serves as a building block for creating more complex molecules with desired functionalities.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its ribofuranosyl component.
Medicine: Medically, it's explored for its potential antiviral and anticancer properties, given the bioactivity associated with triazole and ribofuranosyl groups.
Industry: Industrially, it finds use in developing novel materials with specialized properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: The ribofuranosyl unit can target specific enzymes or receptors, modulating their activity. The triazole ring may participate in binding interactions, influencing biochemical pathways.
Pathways Involved: Mechanistically, the compound might inhibit certain enzymes or disrupt cellular processes, leading to its observed bioactivities. Pathways involving ribose metabolism or triazole-sensitive proteins are commonly implicated.
Comparison with Similar Compounds
Comparing 1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3 with similar compounds:
Uniqueness: The integration of disiloxanediyl groups differentiates it from other ribofuranosyl and triazole derivatives, offering distinct chemical and biological properties.
Similar Compounds: Compounds like 1-[β-D-ribofuranosyl]-1H-1,2,4-triazole and 3,5-O-[1,3-disiloxanediyl]-β-D-ribofuranosyl derivatives share similarities but lack the unique combination of structural features present in this compound.
Properties
CAS No. |
140891-04-9 |
|---|---|
Molecular Formula |
C36H63N9O12 |
Molecular Weight |
813.951 |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H63N9O12/c1-10-19(8)29(43-25(49)14-39-33(54)27(38)17(4)5)35(56)45-30(20(9)47)36(57)41-22(12-24(37)48)32(53)44-28(18(6)7)34(55)42-23(13-26(50)51)31(52)40-21(15-46)11-16(2)3/h15-23,27-30,47H,10-14,38H2,1-9H3,(H2,37,48)(H,39,54)(H,40,52)(H,41,57)(H,42,55)(H,43,49)(H,44,53)(H,45,56)(H,50,51)/t19-,20+,21-,22-,23-,27-,28-,29-,30-/m0/s1 |
InChI Key |
KIYSEHOBZXGMAR-QQYLPZDUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C=O)NC(=O)CNC(=O)C(C(C)C)N |
Synonyms |
6H-Furo[3,2-f]-1,3,5,2,4-trioxadisilocin 1H-1,2,4-Triazole-3-carboxamide deriv.; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)



![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)
![2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid](/img/structure/B569037.png)
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)


